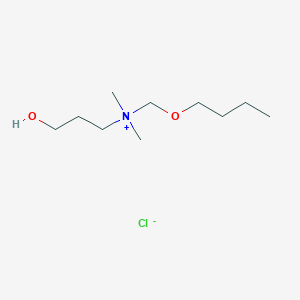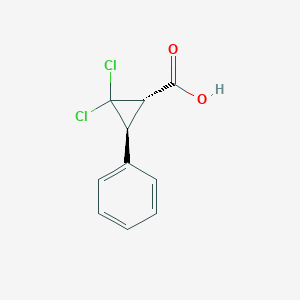
1-(Chloroacetyl)-4,4-difluoro-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-4,4-difluoro-L-prolinamide is a synthetic organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group and two fluorine atoms attached to a prolinamide structure
Méthodes De Préparation
The synthesis of 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide typically involves the reaction of 4,4-difluoro-L-proline with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4,4-difluoro-L-proline and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4,4-difluoro-L-proline is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Chloroacetyl)-4,4-difluoro-L-prolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Hydrolysis: In the presence of water or aqueous base, the chloroacetyl group can be hydrolyzed to form carboxylic acids.
Reagents and Conditions: Common reagents include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloroacetyl)-4,4-difluoro-L-prolinamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Materials Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide involves the interaction of its reactive chloroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Chloroacetyl)-4,4-difluoro-L-prolinamide can be compared with other similar compounds, such as:
1-(Chloroacetyl)-L-prolinamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
4,4-Difluoro-L-proline: Does not contain the chloroacetyl group, making it less reactive in certain chemical reactions.
Chloroacetyl chloride: A simpler compound used in various acylation reactions but lacks the prolinamide structure.
The presence of both the chloroacetyl group and the fluorine atoms in this compound makes it unique and versatile for specific applications.
Propriétés
Numéro CAS |
596817-01-5 |
|---|---|
Formule moléculaire |
C7H9ClF2N2O2 |
Poids moléculaire |
226.61 g/mol |
Nom IUPAC |
(2S)-1-(2-chloroacetyl)-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H9ClF2N2O2/c8-2-5(13)12-3-7(9,10)1-4(12)6(11)14/h4H,1-3H2,(H2,11,14)/t4-/m0/s1 |
Clé InChI |
YHJOBAWVEDSCGF-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@H](N(CC1(F)F)C(=O)CCl)C(=O)N |
SMILES canonique |
C1C(N(CC1(F)F)C(=O)CCl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


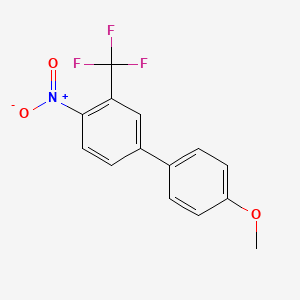
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
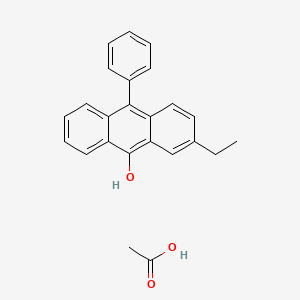
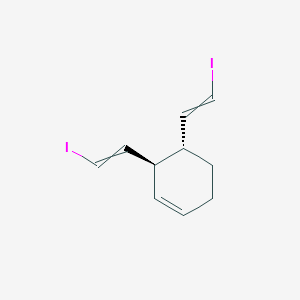
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
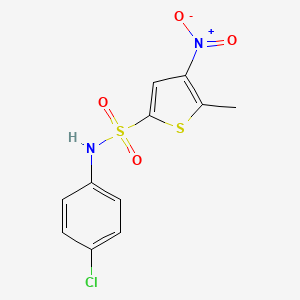
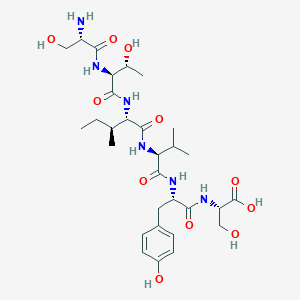
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
